molecular formula C7H12ClN3O2 B2959277 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-48-4

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride

Cat. No. B2959277
CAS RN: 13625-48-4
M. Wt: 205.64
InChI Key: USBLZEFCYGBDBO-UHFFFAOYSA-N
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Description

1,3,8-Triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 . It is used in various scientific and medicinal research .


Synthesis Analysis

The synthesis of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione derivatives has been achieved via the Strecker reaction of cyanohydrin with ammonium carbonate . The carbon atoms of the hydantoin cycle in the 13 C NMR spectra of the synthesized compounds correspond to most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm .


Molecular Structure Analysis

The molecular structure of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione has been analyzed using the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP), employing the 6−31+G (d,p) basis set .

Scientific Research Applications

Chemical Synthesis and Structural Analysis 1,3,8-Triaza-spiro[4.5]decane-2,4-dione derivatives have been explored in various chemical syntheses, demonstrating their potential in creating complex molecular structures. For instance, their reactivity under different conditions has led to the development of compounds with potential applications in various fields, including medicinal chemistry and materials science. The structural elucidation of these derivatives, through methods like NMR spectroscopy and X-ray crystallography, provides insights into their conformational dynamics and reactivity patterns (Farkens et al., 1993).

Pharmacological Applications The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as a new class of pan-inhibitors for the prolyl hydroxylase (PHD) family of enzymes marks a significant advance in the treatment of anemia. This research highlights the compound's potential in stimulating erythropoietin production, offering a novel approach to anemia therapy. The development of these inhibitors showcases the utility of 1,3,8-triazaspiro[4.5]decane-2,4-diones in pharmacological research, providing a foundation for future drug development (Váchal et al., 2012).

Antimicrobial and Detoxification Applications The modification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to enhance their antimicrobial properties has led to innovative approaches in surface treatment technologies. By incorporating these derivatives into siloxane polymers, researchers have developed antimicrobial coatings effective against a range of bacterial pathogens. This application not only highlights the chemical versatility of 1,3,8-triazaspiro[4.5]decane-2,4-diones but also their potential in addressing public health challenges related to microbial infections (Liang et al., 2007; Ren et al., 2009).

Myelostimulating Activity The exploration of 1,3,8-triazaspiro[4.5]decane-2,4-diones in the context of hematopoiesis presents a novel avenue for therapeutic intervention. Specifically, certain derivatives have demonstrated myelostimulating activity, potentially offering a strategy for mitigating the myelosuppressive effects of chemotherapy. This research underscores the therapeutic potential of 1,3,8-triazaspiro[4.5]decane-2,4-diones in oncology, particularly in enhancing patient recovery and treatment outcomes (Yu et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .

Mode of Action

This compound acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .

Biochemical Pathways

The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .

Pharmacokinetics

The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.

Result of Action

The inhibition of PHDs by this compound leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .

Action Environment

The action of this compound is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect

Future Directions

Given its potential as a pan-inhibitor of the PHD enzyme family, future research could focus on exploring the therapeutic applications of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione, particularly in the treatment of anemia . Further studies are also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBLZEFCYGBDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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